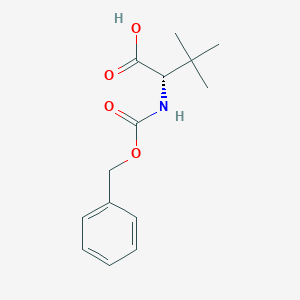

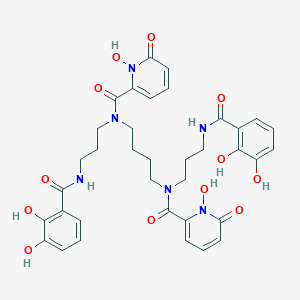

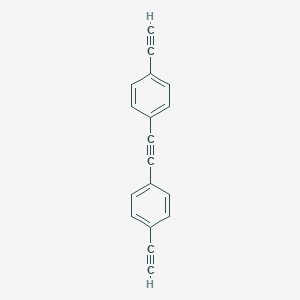

![molecular formula C12H14N2O B123596 2,3,6,7-Tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one CAS No. 61196-37-0](/img/structure/B123596.png)

2,3,6,7-Tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one

Descripción general

Descripción

The compound "2,3,6,7-Tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one" is a derivative of the pyrazinoisoquinoline class, which is a structural motif found in various natural products and synthetic compounds with potential biological activities. The papers provided discuss the synthesis, molecular structure, and chemical properties of related pyrazinoisoquinoline derivatives, which can offer insights into the analysis of the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from simple precursors. For instance, the synthesis of tetrahydroisoquinoline derivatives is achieved through an amido iminium ion cyclization reaction, starting from glycine anhydride and dimethoxybenzaldehyde . Another method involves the reaction of substituted methyl aroylpyruvates with aminomethyl-tetrahydroisoquinoline, yielding 3-aroylmethylene tetrahydro pyrazinoisoquinolinones . A practical synthesis protocol for pyrazinoisoquinolines includes a one-pot cyclization process followed by a Heck cyclization, transforming Ugi adducts into tricyclic systems . These methods highlight the versatility of synthetic approaches to access the pyrazinoisoquinoline core.

Molecular Structure Analysis

The molecular structures of the synthesized compounds are confirmed using various spectroscopic techniques, including infrared (IR) spectroscopy, proton nuclear magnetic resonance (^1H NMR), and mass spectrometry . These techniques ensure the correct assembly of the molecular framework and the identification of substituents on the pyrazinoisoquinoline ring system.

Chemical Reactions Analysis

The chemical reactivity of the pyrazinoisoquinoline derivatives is influenced by the substituents and the reaction conditions. For example, the domino reaction catalyzed by indium chloride in water leads to the efficient synthesis of tetrahydroquinoline derivatives, with most cyclization products showing cis selectivity . The choice of cyclic enol ether also affects the reactivity and selectivity of the cyclization reaction.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazinoisoquinoline derivatives are closely related to their molecular structure. The presence of substituents can significantly influence the compound's biological activity, as seen in the synthesis of a rigid analogue of the atypical antidepressant mianserin, which exhibits excellent atypical antidepressant activity . The optical isomerism of these compounds also plays a crucial role in their pharmacological profile, with specific optical isomers showing enhanced activity.

Aplicaciones Científicas De Investigación

Investigación Anticancerígena

Praziquanamina: se ha explorado por su potencial en la terapia contra el cáncer. Los estudios han demostrado que los derivados de este compuesto exhiben actividad antiproliferativa contra varias líneas celulares cancerosas, incluyendo Hela, A549, HepG2 y MCF-7 . La introducción de ciertos grupos funcionales, como el sulfonilo, se ha encontrado que aumenta la actividad antiproliferativa, lo que sugiere que los derivados de Praziquanamina podrían optimizarse para efectos anticancerígenos mejorados .

Actividad Antiparasitaria

Este compuesto se ha utilizado como material de referencia en el desarrollo de agentes antiparasitarios. Praziquanamina y sus análogos se han evaluado por su potencial contra enfermedades como la esquistosomiasis, con algunos derivados mostrando resultados prometedores . La capacidad de inhibir el crecimiento parasitario hace de Praziquanamina un compuesto valioso en la investigación de enfermedades infecciosas.

Hibridación Molecular

El concepto de hibridación molecular implica combinar Praziquanamina con otras estructuras moleculares para crear nuevos compuestos con potencial actividad antimalárica y antiesquistosomática. Este enfoque ha llevado a la síntesis de varios híbridos moleculares, algunos de los cuales exhiben actividad significativa contra la esquistosomiasis, convirtiéndolos en posibles candidatos para el desarrollo de nuevos fármacos .

Resolución de Enantiómeros

Praziquanamina: también es significativa en el campo de la estereoquímica, particularmente en la resolución de enantiómeros. Se ha desarrollado un procedimiento eficiente de una sola olla catalizado por paladio para la racemización de (S)-Praziquanamina, que es un enantiómero no deseado producido durante la síntesis del fármaco antihelmíntico ®-praziquantel . Este proceso es crucial para maximizar el rendimiento y reducir los residuos en la producción farmacéutica.

Química Medicinal

En la química medicinal, Praziquanamina sirve como un bloque de construcción para el diseño y la síntesis de nuevos compuestos con potenciales aplicaciones terapéuticas. Sus características estructurales son propicias para modificaciones que pueden conducir al descubrimiento de nuevos fármacos con diversas actividades biológicas .

Diseño Farmacofórico

Los elementos farmacoforicos de Praziquanamina se han utilizado en el diseño de fármacos antitumorales. Al introducir grupos alquilo o aralquilo y sulfonilo, los investigadores han podido sintetizar derivados con alta actividad antitumoral, lo que demuestra el papel del compuesto en el desarrollo de nuevos tratamientos contra el cáncer .

Mecanismo De Acción

Biochemical Pathways

It has been suggested that the compound may induce the nrf2/are pathway , which plays a crucial role in cellular defense mechanisms against oxidative stress.

Pharmacokinetics

It has been noted that the compound exhibits superior water solubility , which could potentially enhance its bioavailability.

Result of Action

Praziquanamine has been reported to exhibit potent inducing activity on the Nrf2/ARE pathway in human cancer cells . This suggests that the compound may have potential therapeutic effects in the context of diseases related to oxidative stress, such as cancer.

Propiedades

IUPAC Name |

1,2,3,6,7,11b-hexahydropyrazino[2,1-a]isoquinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c15-12-8-13-7-11-10-4-2-1-3-9(10)5-6-14(11)12/h1-4,11,13H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTRDOUXISKJZGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(CNCC2=O)C3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80970712 | |

| Record name | 1,2,3,6,7,11b-Hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80970712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

61196-37-0, 55375-90-1 | |

| Record name | 1,2,3,6,7,11b-Hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61196-37-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Praziquanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055375901 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,6,7,11b-Hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80970712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4H-Pyrazino[2,1-a]isoquinolin-4-one, 1,2,3,6,7,11b-hexahydro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Praziquanamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9G3QA2B88 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

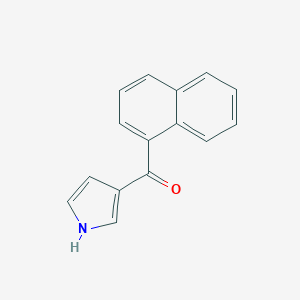

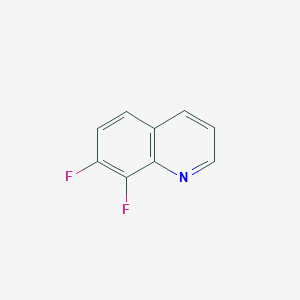

![4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic Acid](/img/structure/B123552.png)